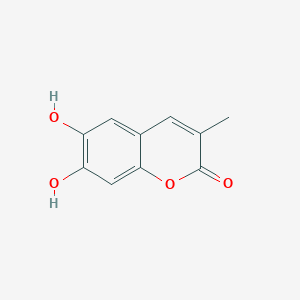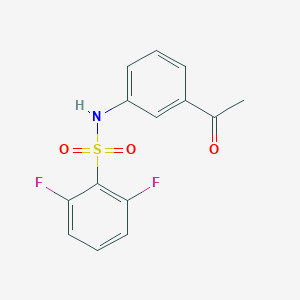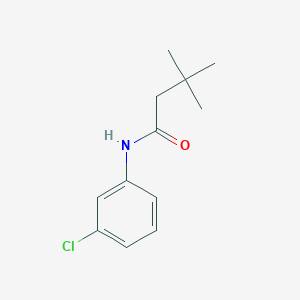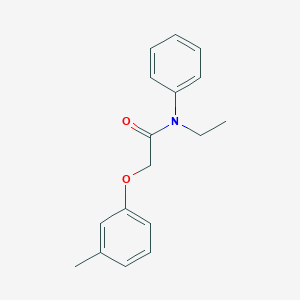
6,7-dihydroxy-3-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dihydroxy-3-methyl-2H-chromen-2-one is a flavonoid compound that has been extensively studied for its potential therapeutic properties. It is commonly known as scopoletin and is found in various plants, including Artemisia annua, Eryngium foetidum, and Cassia alata. Scopoletin has been reported to possess various biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic effects.
Mecanismo De Acción
The mechanism of action of scopoletin is not fully understood. However, it has been reported to exert its biological effects through various mechanisms, including antioxidant activity, inhibition of inflammatory mediators, modulation of cell signaling pathways, and regulation of gene expression.
Biochemical and Physiological Effects:
Scopoletin has been reported to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant activity, which helps to scavenge free radicals and protect cells from oxidative damage. Scopoletin has also been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. In addition, scopoletin has been reported to exhibit antimicrobial activity against various pathogenic microorganisms, including bacteria, fungi, and viruses. Scopoletin has also been reported to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Scopoletin has various advantages and limitations for lab experiments. One of the advantages is that it is a natural compound that can be easily extracted from plant sources. Scopoletin also possesses various biological activities, making it a useful compound for studying the mechanisms of various diseases and for developing potential therapeutic agents. However, one of the limitations of scopoletin is that it exhibits low solubility in water, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are various future directions for the study of scopoletin. One of the future directions is to further investigate the mechanisms of action of scopoletin and to identify the specific pathways and targets involved in its biological activities. Another future direction is to investigate the potential applications of scopoletin in the treatment of various diseases, including neurodegenerative diseases, cancer, and diabetes. In addition, future studies could focus on developing new methods for synthesizing scopoletin and improving its solubility in water, which could increase its potential applications in various types of experiments.
Conclusion:
In conclusion, 6,7-dihydroxy-3-methyl-2H-chromen-2-one, or scopoletin, is a flavonoid compound that has been extensively studied for its potential therapeutic properties. It possesses various biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic effects. Scopoletin has various advantages and limitations for lab experiments, and there are various future directions for its study, including investigating its mechanisms of action and potential applications in the treatment of various diseases.
Métodos De Síntesis
Scopoletin can be synthesized by various methods, including chemical synthesis, microbial fermentation, and plant extraction. The chemical synthesis of scopoletin involves the condensation of salicylaldehyde and acetylacetone in the presence of a base catalyst. Microbial fermentation of scopoletin can be achieved by using various microorganisms, including Streptomyces sp. and Aspergillus terreus. Plant extraction of scopoletin involves the extraction of the compound from various plant sources using solvents such as ethanol, methanol, and water.
Aplicaciones Científicas De Investigación
Scopoletin has been extensively studied for its potential therapeutic properties. It has been reported to possess various biological activities, including anti-inflammatory, antioxidant, antimicrobial, antitumor, and antidiabetic effects. Scopoletin has also been reported to exhibit neuroprotective effects and to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
6,7-dihydroxy-3-methyl-2H-chromen-2-one |
|---|---|
Fórmula molecular |
C10H8O4 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
6,7-dihydroxy-3-methylchromen-2-one |
InChI |
InChI=1S/C10H8O4/c1-5-2-6-3-7(11)8(12)4-9(6)14-10(5)13/h2-4,11-12H,1H3 |
Clave InChI |
AUKPTCDSMZHDDA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC(=C(C=C2OC1=O)O)O |
SMILES canónico |
CC1=CC2=CC(=C(C=C2OC1=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)








![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)

